molecular formula C10H8ClNO2 B8686723 (2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide

(2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide

Cat. No.: B8686723
M. Wt: 209.63 g/mol
InChI Key: YVQCIQLUAKOUEH-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-2-methoxy-4-(oxiran-2-yl)benzonitrile

InChI

InChI=1S/C10H8ClNO2/c1-13-10-6(4-12)2-3-7(9(10)11)8-5-14-8/h2-3,8H,5H2,1H3

InChI Key

YVQCIQLUAKOUEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C2CO2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

t-Butyl, methyl malonate (7.5 g, 43 mmol) in DMF (50 mL) was cooled in an ice bath before NaH (60% in mineral oil, 1.0 g, 42 mmol) was added portionwise over 5 minutes with hydrogen evolution. The suspension was allowed to warm to RT for 30 minutes at which time everything was in solution. 3-Chloro-2,4-difluorobenzonitrile (5.0 g, 28.8 mmol) was added as a solid and the reaction was heated to 90° C. for 4 hours and then at RT for 12 hours. TLC (15% ethyl acetate/hexanes) indicated still some starting material but mostly product at a slightly lower Rf. The reaction was diluted with ether and quenched into water containing 2N HCl. The mixture was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was taken up in 1:1 methanol:dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted to re-esterify any acid. The excess diazomethane was quenched with acetic acid and the mixture was reconcentrated. The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes, then 10-20%) to afford first some recovered starting material, then a mixture of product and isomeric t-butyl, methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate by NMR (900 mg), followed by clean title product isomer. 1H-NMR (400 MHz, CDCl3) δ ppm 1.46 (s, 9H), 3.79 (s, 3H), 5.15 (s, 1H), 7.448 (d, J=8.3 Hz, 1H), 7.56 (dd, J=6.0, 8.2, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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